{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate
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Overview
Description
The compound {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrano[2,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the butanoate ester and the carbamoyl group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate: stands out due to its unique pyrano[2,3-c]pyridine core, which imparts specific biological activities not commonly found in other similar compounds
Properties
IUPAC Name |
[8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-6-19(25)28-12-15-11-23-14(3)20-17(15)10-18(22(27)29-20)21(26)24-16-8-5-7-13(2)9-16/h5,7-11H,4,6,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEAHCMQBXZYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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